ethyl N-(6-methoxypyridin-3-yl)carbamate
Description
Ethyl N-(6-methoxypyridin-3-yl)carbamate is a carbamate derivative featuring a pyridine ring substituted with a methoxy group at the 6-position and a carbamate group at the 3-position. Carbamates are widely studied for their biological activity, including applications in pharmaceuticals and agrochemicals. The methoxy group enhances solubility and influences electronic properties, while the carbamate moiety contributes to metabolic stability and intermolecular interactions .
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl N-(6-methoxypyridin-3-yl)carbamate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)11-7-4-5-8(13-2)10-6-7/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
UCOKTMRCFZXUHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CN=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6-methoxy-3-pyridinyl)carbamate can be achieved through several methods. One common approach involves the reaction of 6-methoxy-3-pyridinecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods
In an industrial setting, the production of ethyl (6-methoxy-3-pyridinyl)carbamate may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl N-(6-methoxypyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of ethyl (6-methoxy-3-pyridinyl)carbamate.
Reduction: Ethyl (6-methoxy-3-pyridinyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl N-(6-methoxypyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (6-methoxy-3-pyridinyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzyme function and lead to various biological effects. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with ethyl N-(6-methoxypyridin-3-yl)carbamate, differing in substituents on the pyridine ring or carbamate group:
Methyl (5-Benzyloxy-3,4,6-trimethylpyridin-2-yl)carbamate (15a)
- Substituents : Benzyloxy (5-position), methyl groups (3,4,6-positions), carbamate (2-position).
- Key Features : Bulky benzyloxy and methyl groups reduce solubility but may enhance lipophilicity and binding affinity to hydrophobic targets. Synthesized via reaction of pyridin-6-amine with methyl chloroformate under basic conditions .
Ethyl (6-Fluoro-3-iodopyridin-2-yl)carbamate
- Substituents : Fluoro (6-position), iodo (3-position), carbamate (2-position).
- The iodo group may increase molecular weight and influence pharmacokinetics .
Ethyl (6-Chloro-2-nitro-3-pyridyl)(methyl)carbamate
- Substituents : Chloro (6-position), nitro (2-position), methyl carbamate (3-position).
- The methyl carbamate may alter metabolic pathways compared to ethyl derivatives .
tert-Butyl (5,6-Dimethoxypyridin-2-yl)methylcarbamate
- Substituents : Dimethoxy (5,6-positions), tert-butyl carbamate (2-position).
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility Trends | Key Substituent Effects |
|---|---|---|---|
| This compound | ~196.2 (calculated) | Moderate in polar solvents | Methoxy enhances polarity |
| Methyl (5-benzyloxy-3,4,6-trimethylpyridin-2-yl)carbamate | ~330.4 (calculated) | Low in water; high in organic solvents | Benzyloxy and methyl groups increase lipophilicity |
| Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate | ~311.1 (calculated) | Low in water; soluble in DMSO | Halogens reduce solubility |
| Ethyl (6-chloro-2-nitro-3-pyridyl)(methyl)carbamate | ~258.6 (calculated) | Low in water; reactive in basic media | Nitro and chloro groups increase reactivity |
| tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate | ~282.3 (calculated) | High in organic solvents | Dimethoxy and tert-butyl enhance stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
